molecular formula C8H5NO6 B8663639 5,6-Dihydroxy-4-nitro-2-benzofuran-1(3H)-one CAS No. 921197-29-7

5,6-Dihydroxy-4-nitro-2-benzofuran-1(3H)-one

Cat. No. B8663639
M. Wt: 211.13 g/mol
InChI Key: FFTFTTXNKSWTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318785B2

Procedure details

Acetic acid 6-hydroxy-7-nitro-3-oxo-1,3-dihydro-isobenzofuran-5-yl ester (4.1 g) was suspended in methanol (150 ml) and 37% HCl (20 ml) followed by stirring at room temperature for 3 days. The precipitate was filtered and washed with methanol.
Name
Acetic acid 6-hydroxy-7-nitro-3-oxo-1,3-dihydro-isobenzofuran-5-yl ester
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]2[C:5]([C:6](=[O:14])[O:7][CH2:8]2)=[CH:4][C:3]=1[O:15]C(=O)C.Cl>CO>[OH:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]2[C:5](=[CH:4][C:3]=1[OH:15])[C:6](=[O:14])[O:7][CH2:8]2

Inputs

Step One
Name
Acetic acid 6-hydroxy-7-nitro-3-oxo-1,3-dihydro-isobenzofuran-5-yl ester
Quantity
4.1 g
Type
reactant
Smiles
OC1=C(C=C2C(OCC2=C1[N+](=O)[O-])=O)OC(C)=O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
OC=1C(=C2COC(C2=CC1O)=O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.